1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-pyrrolidinol dihydrochloride
Description
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-pyrrolidinol dihydrochloride is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a pyrrolidinol group and a methyl linker. The dihydrochloride salt form enhances solubility and stability, with storage conditions typically at 20°C for two years .
Properties
IUPAC Name |
1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.2ClH/c16-11-1-3-14(8-11)7-9-5-10-6-12-2-4-15(10)13-9;;/h5,11-12,16H,1-4,6-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEKYLKDVUALNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=NN3CCNCC3=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-pyrrolidinol dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C₆H₁₁Cl₂N₃
- Molecular Weight : 196.08 g/mol
- CAS Number : 165894-07-5
- Structure : The compound features a tetrahydropyrazolo structure fused with a pyrrolidine ring, which contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Enzyme Inhibition : It has been identified as an inhibitor of casein kinase 1 (CK1), which plays a crucial role in various cellular processes such as cell cycle regulation and signaling pathways. This inhibition can lead to potential applications in cancer therapy and treatment of neurodegenerative diseases.
- Psychopharmacological Effects : The compound has shown promise in modulating neurotransmitter systems, suggesting potential use in treating psychiatric disorders.
The biological activity of this compound can be attributed to its ability to interact with specific protein targets. Molecular docking studies have revealed that modifications to the tetrahydropyrazolo structure can significantly influence binding affinity and selectivity towards various enzymes and receptors.
Case Study 1: Inhibition of Casein Kinase 1
In a study evaluating the effects of this compound on CK1 activity, it was found that derivatives demonstrated significant inhibition at low micromolar concentrations. The structure-activity relationship (SAR) analysis indicated that the presence of the tetrahydropyrazolo moiety was critical for enhanced inhibitory effects.
Case Study 2: Antidepressant Activity
Another investigation assessed the psychopharmacological properties of the compound in animal models. Results showed that it produced antidepressant-like effects comparable to standard treatments such as fluoxetine. Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Methyl-4H-pyrazolo[3,4-b]quinolin-3-one | Fused quinoline ring | Anticancer properties | Enhanced stability |
| 5-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine | Ethyl substitution | Inhibitor of protein kinases | Increased lipophilicity |
| 2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | Amino group substitution | Potential antidepressant activity | Different pharmacophore |
Comparison with Similar Compounds
Structural and Functional Insights
Core Heterocycle Differences :
- The target compound’s pyrazolo[1,5-a]pyrazine core differs from pyrazolo[1,5-a]pyrimidine analogs (e.g., BGB-3111, compound 4g) in nitrogen atom positioning, which affects electronic properties and binding affinity .
- Pyrazolo[4,3-c]pyridine derivatives (e.g., ) exhibit distinct ring fusion patterns, altering solubility and metabolic stability .
Diazenyl and carboxamide groups in analogs like 4g and BGB-3111 enable specific biological interactions (e.g., kinase inhibition) .
Synthesis and Stability: Multicomponent reactions are employed for pyrazolo[1,5-a]pyrimidines (e.g., 4g), while the target compound’s synthesis likely requires regioselective functionalization of the pyrazine core . Dihydrochloride salts (e.g., ) generally exhibit superior stability and solubility compared to free bases or mono-salts .
Preparation Methods
Typical Procedure:
- Starting Material: Pyrazolo[1,5-a]pyrazine or pyrazolo[1,5-a]pyridine derivatives.
- Catalyst: 10% Palladium on activated carbon (Pd/C).
- Solvent: Acetic acid (AcOH).
- Conditions: Hydrogenation under atmospheric pressure or mild pressure of hydrogen gas.
- Duration: 20 to 72 hours depending on scale and substrate.
- Outcome: Selective hydrogenation of the aromatic ring to the tetrahydro derivative.
This method is supported by synthesis of related tetrahydropyrazolo[1,5-a]pyridin-2-ol compounds, where pyrazolo[1,5-a]pyridin-2-ol was hydrogenated over Pd/C in AcOH for 72 hours to yield the tetrahydro derivative with high yield (~96%).
Coupling with 3-Pyrrolidinol
The attachment of the 3-pyrrolidinol group to the methylene linker is typically achieved via nucleophilic substitution or amide bond formation depending on the functional groups present.
Key Points:
- Nucleophile: 3-Pyrrolidinol (a secondary amine with a hydroxyl group).
- Electrophile: The methylene-functionalized tetrahydropyrazolo intermediate bearing a good leaving group (e.g., halide or activated ester).
- Reaction Conditions: Mild base or acid catalysis, solvent such as DMF or DMSO, temperature ranging from room temperature to moderate heating.
- Isolation: The product is isolated and purified, then converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
Patent literature reveals similar coupling reactions where pyrazolo derivatives are linked to pyrrolidine or pyrrolidinol groups by amide or methylene linkages, followed by salt formation for stability and solubility enhancement.
Formation of the Dihydrochloride Salt
The final step involves conversion of the free base compound to the dihydrochloride salt to improve crystallinity, stability, and handling.
Procedure:
- Reagent: Hydrogen chloride gas or concentrated hydrochloric acid.
- Solvent: Ethanol, isopropanol, or ether.
- Conditions: Stirring at ambient temperature until salt formation is complete.
- Isolation: Filtration and drying to obtain the dihydrochloride salt as a solid.
This is a standard pharmaceutical salt formation step, well-documented for heterocyclic amine compounds.
Summary Table of Preparation Steps
Research Findings and Notes
- The hydrogenation step is critical to selectively reduce the aromatic pyrazolo ring without affecting other functional groups.
- Alkylation at the 2-position must be carefully controlled to prevent poly-substitution.
- Coupling with pyrrolidinol requires optimization of solvent and pH to maintain the integrity of the hydroxyl group.
- Salt formation improves compound handling and is essential for pharmaceutical applications.
- Patent WO2013088257A1 provides extensive synthetic routes for related pyrazolo derivatives, which can be adapted for this compound.
- No direct peer-reviewed journal articles exclusively detailing the full synthesis of this exact compound were found, but related synthetic methodologies are well established in heterocyclic chemistry literature and patents.
Q & A
Basic: What are the standard synthetic protocols for 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-pyrrolidinol dihydrochloride?
Answer:
The synthesis typically involves multi-step reactions starting with functionalized pyrazolo[1,5-a]pyrazine precursors. Key steps include:
- Nucleophilic substitution to introduce the pyrrolidinylmethyl group.
- Hydrochloride salt formation via treatment with HCl in anhydrous conditions.
- Purification using column chromatography or recrystallization to isolate the dihydrochloride form .
Reaction progress is monitored via thin-layer chromatography (TLC) to ensure intermediate purity .
Basic: How is the structural integrity of the compound confirmed after synthesis?
Answer:
Structural validation employs:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., pyrazolo ring protons at δ 6.5–7.5 ppm, tetrahydropyrazine signals at δ 2.5–4.0 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., calculated [M+H]+: 312.1452; observed: 312.1455) .
- IR spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for pyrrolidinol) .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance nucleophilicity in substitution steps .
- Catalyst screening : Transition metals (e.g., Pd/C) may accelerate coupling reactions .
- Temperature control : Lower temperatures reduce side reactions during sensitive steps (e.g., HCl salt formation) .
Statistical Design of Experiments (DoE) can systematically evaluate variables like solvent polarity, temperature, and stoichiometry .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Answer:
- Cross-validation : Combine NMR with 2D-COSY or HSQC to resolve overlapping signals, especially in the pyrazolo-pyrrolidine junction .
- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts to validate experimental assignments .
- X-ray crystallography : Provides definitive bond lengths/angles for ambiguous regions (e.g., tetrahydropyrazine ring conformation) .
Advanced: What methodologies ensure purity assessment for biological assays?
Answer:
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
- Elemental analysis : Verify C, H, N, Cl content (±0.3% theoretical values) .
- Differential Scanning Calorimetry (DSC) : Confirm crystalline purity via sharp melting endotherms .
Basic: What structural motifs are critical for its biological activity?
Answer:
- Pyrazolo[1,5-a]pyrazine core : Imparts rigidity and π-stacking potential for enzyme binding .
- Pyrrolidinol group : Hydrogen-bonding interactions with targets (e.g., kinases or GPCRs) .
- Dihydrochloride salt : Enhances solubility and bioavailability in physiological media .
Advanced: How to evaluate its enzyme inhibition mechanisms?
Answer:
- Kinetic assays : Measure IC50 values under varied substrate concentrations to distinguish competitive/non-competitive inhibition .
- Molecular docking : Simulate binding poses in active sites (e.g., using AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with catalytic residues) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Advanced: How to address hygroscopicity and stability challenges during storage?
Answer:
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .
- Stability studies : Monitor degradation via accelerated conditions (40°C/75% RH for 6 months) with periodic HPLC analysis .
- Excipient screening : Co-formulate with stabilizers (e.g., trehalose) to reduce hygroscopicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
